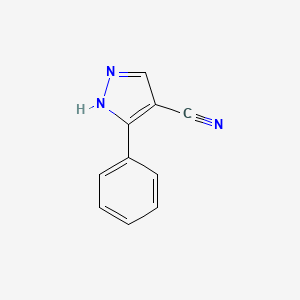
3-Phenyl-2H-pyrazole-4-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Phenyl-2H-pyrazole-4-carbonitrile is a heterocyclic compound featuring a pyrazole ring substituted with a phenyl group at the 3-position and a nitrile group at the 4-position. Compounds bearing nitrile functional groups are known for their diverse biological activities and are often used as pharmacophores in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 3-Phenyl-2H-pyrazole-4-carbonitrile involves the one-pot condensation of pyrazole-4-aldehydes with hydroxylamine hydrochloride to form the corresponding oxime, followed by dehydration using a catalytic amount of orthophosphoric acid . This method is metal-free, cost-effective, and provides excellent yields (98-99%).
Another approach involves the multicomponent reaction of aromatic aldehyde, malononitrile, and phenyl hydrazine using a polyvinyl alcohol catalyst under solvent-free conditions . This environmentally benign procedure yields the desired pyrazole product with high efficiency.
Industrial Production Methods
Industrial production methods for this compound typically involve scalable and robust synthetic routes that ensure high yields and purity. The use of catalytic systems and solvent-free conditions are preferred to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
3-Phenyl-2H-pyrazole-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and oxone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and Raney nickel are used.
Substitution: Nucleophiles like hydroxylamine and hydrazine are employed for substitution reactions.
Major Products Formed
Oxidation: Carbonyl compounds such as aldehydes and ketones.
Reduction: Primary amines.
Substitution: Various substituted pyrazoles and related heterocycles
Scientific Research Applications
3-Phenyl-2H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing various heterocyclic compounds and functional groups.
Medicine: Potential anticancer and antibacterial activities have been observed in some derivatives.
Industry: Utilized in the synthesis of agrochemicals, dyes, synthetic rubbers, herbicides, and polymers.
Mechanism of Action
The mechanism of action of 3-Phenyl-2H-pyrazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The nitrile group serves as a versatile precursor for the synthesis of various functional groups, which can interact with biological targets such as enzymes and receptors. The compound’s biological activities are attributed to its ability to bind to and inhibit specific molecular targets, leading to therapeutic effects .
Comparison with Similar Compounds
3-Phenyl-2H-pyrazole-4-carbonitrile can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazole-4-carbonitrile: Similar structure but with an additional phenyl group at the 1-position.
4-Cyano-1,5-diphenylpyrazoles: Known for their cytotoxic properties against estrogen-dependent tumors.
5-Amino-1H-pyrazole-4-carbonitriles: Exhibit significant biological activity by inhibiting enzymes like alcohol dehydrogenase.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
5-phenyl-1H-pyrazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-6-9-7-12-13-10(9)8-4-2-1-3-5-8/h1-5,7H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJYPDGRCXRPJLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














